SGS 518 oxalate is a chemical compound recognized for its role as a selective antagonist of the 5-hydroxytryptamine receptor subtype 6, commonly known as the serotonin receptor. This compound has garnered interest in scientific research, particularly in studies related to cognitive functions and potential therapeutic applications in neuropharmacology. The compound is identified by its Chemical Abstracts Service number 445441-27-0 and has a molecular formula of with a molecular weight of approximately 510.51 g/mol .
SGS 518 oxalate falls under the classification of small molecules and is categorized specifically as a pharmacological agent targeting serotonin receptors. Its selective antagonism of the 5-HT6 receptor positions it as a significant compound in the exploration of treatments for cognitive disorders and other neurological conditions .
The synthesis of SGS 518 oxalate typically involves several organic chemistry techniques, including but not limited to:
The detailed synthetic route may involve multiple steps, including the formation of key intermediates that are subsequently reacted to yield SGS 518 oxalate. The specific reagents and conditions used can vary depending on the laboratory protocols but generally include standard organic solvents and reagents used in medicinal chemistry .
The molecular structure of SGS 518 oxalate can be represented as follows:
This structure features multiple functional groups, including fluorine atoms which contribute to its pharmacological properties.
Key structural data includes:
SGS 518 oxalate participates in various chemical reactions primarily related to its interaction with biological targets, specifically serotonin receptors. The compound's mechanism of action involves binding to the 5-HT6 receptor, inhibiting its activity, which can lead to various physiological effects.
The specific reactions SGS 518 oxalate undergoes may include:
SGS 518 oxalate functions by selectively antagonizing the 5-HT6 receptor. This receptor is implicated in several neurological processes, including mood regulation and cognitive function. The blockade of this receptor can lead to enhanced neurotransmitter release, particularly acetylcholine, which may improve cognitive performance.
Research indicates that antagonism at the 5-HT6 receptor can influence various neurotransmitter systems, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and other cognitive impairments .
Relevant data regarding these properties can be found through analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry .
SGS 518 oxalate is primarily utilized in scientific research settings. Its applications include:
The discovery of the 5-HT6 receptor in 1993 marked a pivotal advancement in neuropharmacology, revealing a Gs-protein-coupled receptor exclusively expressed in the central nervous system (CNS) with high density in cognition-associated regions like the hippocampus and cortex [3] [6]. Early non-selective antipsychotics (e.g., clozapine) exhibited high affinity for 5-HT6 receptors, suggesting their potential as therapeutic targets [6]. This spurred the development of selective antagonists to overcome the off-target effects of first-generation compounds. Key milestones included:
Table 1: Evolution of Key 5-HT6 Receptor Antagonists
Compound | Core Structure | Selectivity (vs 5-HT) | Therapeutic Focus |
---|---|---|---|
Clozapine | Tricyclic dibenzodiazepine | Low | Schizophrenia (multi-target) |
SB-271046 | Sulfonylindole | 150-fold | Cognitive enhancement |
SGS 518 (LY-483518) | N1-Methylated indole-piperidine | >500-fold | CIAS/Alzheimer’s |
SGS 518 oxalate (chemical name: 1-Methyl-3-(1-methyl-4-piperidin-4-yl)-5-hydroxy-1H-indole 2,6-difluorobenzenesulfonic acid ester oxalate) is synthesized via a multi-step route prioritizing regioselectivity and yield optimization [4] [7]:1. Indole Core Formation:- Fischer indolization of phenylhydrazine with 4-methylcyclohexanone under acid catalysis yields 5-hydroxyindole.- N1-methylation using methyl iodide in DMF with NaH base to afford 1-methyl-5-hydroxyindole (critical for CNS penetration) [7].2. Sulfonate Esterification:- Selective esterification at C3 using 2,6-difluorobenzenesulfonyl chloride in pyridine/dichloromethane, preserving the C5 phenol for receptor interaction [4].3. Piperidine Incorporation:- Nucleophilic substitution with 1-methyl-4-piperidin-4-yl moiety via Pd-catalyzed Buchwald-Hartwig amination.4. Salt Formation:- Treatment with oxalic acid in ethanol/water mixture precipitates the oxalate salt, enhancing crystallinity (purity ≥98%) [4] [7].
Key Reaction Metrics:
The oxalate counterion in SGS 518 oxalate critically modulates physicochemical properties essential for preclinical efficacy:
Table 2: Physicochemical Properties of SGS 518 Oxalate
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 510.51 g/mol | Optimal for CNS penetration (Rule of 5) |
Formula | C₂₁H₂₂F₂N₂O₃S·C₂H₂O₄ | Confirms stoichiometry (1:1 salt) |
Purity | ≥98% (HPLC) | Reduces off-target pharmacologic effects |
Storage Stability | Desiccated, room temperature | Prevents hydrate formation |
Systematic SAR studies of the SGS 518 scaffold reveal stringent structural requirements for 5-HT6 receptor antagonism (Kᵢ = 2.3 nM):
Table 3: Critical SAR Modifications and Pharmacological Impact
Structural Element | Modification | Binding Affinity (Kᵢ, nM) | Functional Change |
---|---|---|---|
Indole N1 | -H (demethylated) | 115 | 50-fold ↓ potency |
-CH₃ (SGS 518) | 2.3 | Reference | |
C3-Sulfonate | Unsubstituted phenyl | 25.7 | 10-fold ↓ potency |
2,6-Difluorophenyl | 2.3 | Optimal steric fit | |
Piperidine N1 | -H | 210 | Loss of ionic interaction |
-CH₃ | 2.3 | Maintains basicity | |
C5-Substituent | -OCH₃ | 48.9 | H-bond disruption |
-OH | 2.3 | Critical for Asn288 binding |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7